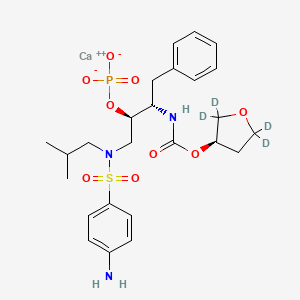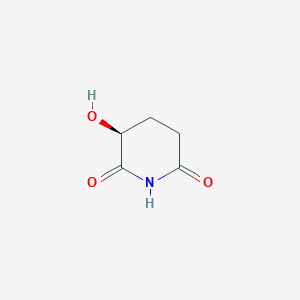![molecular formula C17H26N2O4 B13848879 Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
Bicyclo [6.1.0] nonyne-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo [6.1.0] nonyne-lysine is a compound that combines the strained alkyne bicyclo [6.1.0] nonyne with the amino acid lysine. This compound is notable for its use in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are highly selective and occur without the need for a catalyst, making them ideal for applications in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo [6.1.0] nonyne-lysine typically involves the conjugation of bicyclo [6.1.0] nonyne to lysine. One common method is to start with bicyclo [6.1.0] non-4-yn-9-ylmethanol (BCN alcohol) and convert it to an activated ester, which can then react with the amine group of lysine to form the desired compound . The reaction is usually carried out under mild conditions to preserve the integrity of the lysine moiety.
Industrial Production Methods
. This method ensures high purity and yield, which are essential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo [6.1.0] nonyne-lysine primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly selective and efficient, making it suitable for bioorthogonal applications .
Common Reagents and Conditions
The SPAAC reaction typically involves the use of azide-functionalized reagents under aqueous conditions. The reaction proceeds rapidly at room temperature without the need for a catalyst .
Major Products
The major product of the SPAAC reaction involving this compound is a triazole-linked conjugate. This product is highly stable and can be used for various applications in chemical biology .
Applications De Recherche Scientifique
Bicyclo [6.1.0] nonyne-lysine has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for bicyclo [6.1.0] nonyne-lysine involves its participation in SPAAC reactions. The strained alkyne group in bicyclo [6.1.0] nonyne reacts with azide groups to form stable triazole linkages. This reaction is highly selective and occurs without interfering with other biological molecules, making it ideal for bioorthogonal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzoazacyclooctyne (DBCO): Another strained alkyne used in SPAAC reactions.
Tetrazine-containing amino acids: Used in inverse electron-demand Diels-Alder reactions.
Uniqueness
Bicyclo [6.1.0] nonyne-lysine is unique due to its high reactivity and selectivity in SPAAC reactions. Unlike DBCO, it has lower lipophilicity, which reduces non-specific binding to biomolecules . Additionally, its stability and ease of functionalization make it a preferred choice for various bioorthogonal applications .
Propriétés
Formule moléculaire |
C17H26N2O4 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-amino-6-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14?,15? |
Clé InChI |
QLDVOCPEKYLEOT-DGKWVBSXSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
SMILES canonique |
C1CC2C(C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)
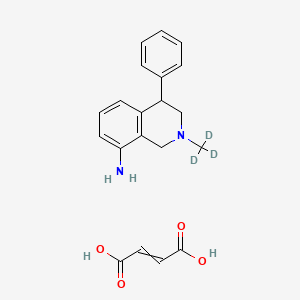
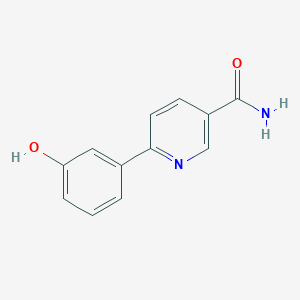
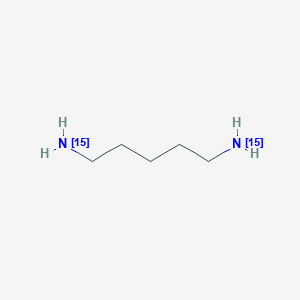
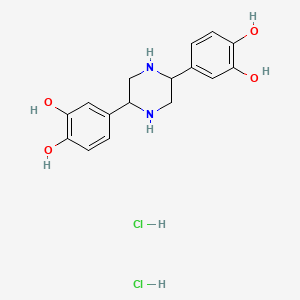
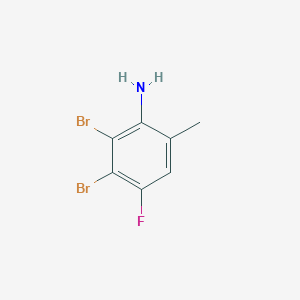

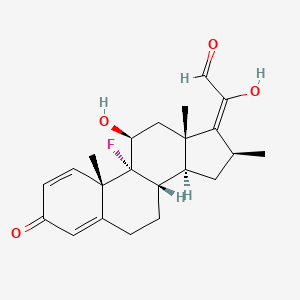
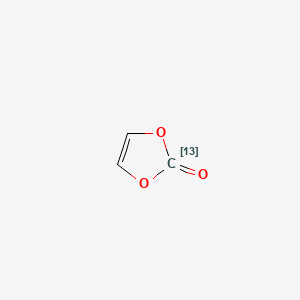
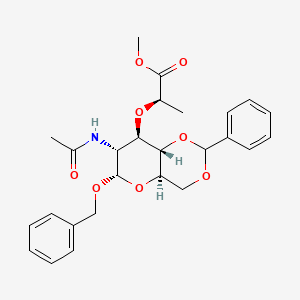
![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)
